2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052522-32-3
VCID: VC2024263
InChI: InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H
SMILES: CC(CN1CCOCC1)C(=O)O.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

CAS No.: 1052522-32-3

Cat. No.: VC2024263

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride - 1052522-32-3

Specification

CAS No. 1052522-32-3
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name 2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H
Standard InChI Key BRXVHGVQSOVEGL-UHFFFAOYSA-N
SMILES CC(CN1CCOCC1)C(=O)O.Cl
Canonical SMILES CC(CN1CCOCC1)C(=O)O.Cl

Introduction

Chemical Identity and Properties

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is an amino acid derivative characterized by a morpholine ring attached to a propanoic acid backbone with a methyl substituent. This compound's structure contributes to its diverse pharmacological potential and chemical versatility.

Basic Properties

The compound is classified under the category of morpholine derivatives with the following fundamental properties:

PropertyValue
CAS Number1052522-32-3
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
IUPAC Name2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride
Physical StateSolid

The molecular structure features a morpholine ring (a six-membered heterocycle containing an oxygen and nitrogen atom) connected to a propanoic acid backbone with a methyl group at the second carbon position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride have been determined through various analytical methods:

PropertyValue
AppearanceWhite to off-white crystalline solid
SolubilityHighly soluble in water and polar organic solvents
Storage ConditionsRoom temperature
StabilityStable under normal laboratory conditions
Functional GroupsCarboxylic acid, tertiary amine (morpholine)

The compound contains multiple functional groups that contribute to its reactivity profile, including a carboxylic acid group that can participate in esterification and amidation reactions, and a morpholine nitrogen that can act as a nucleophile in various transformations .

Synthesis Methods

The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride typically follows several established routes, with the most common approaches described below.

Standard Synthetic Route

The standard synthetic pathway involves the reaction of morpholine derivatives with substituted propanoic acid or its derivatives. The general synthetic scheme includes:

  • Reaction of a 2-methyl-3-halopropanoic acid (commonly the bromo or chloro derivative) with morpholine

  • Nucleophilic substitution by the morpholine nitrogen

  • Acidification with hydrochloric acid to form the hydrochloride salt

  • Purification through recrystallization

This approach typically yields the desired product with good purity, though yields can vary depending on reaction conditions.

Alternative Synthesis Methods

Alternative methods for synthesizing 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride may include:

  • Michael addition of morpholine to methacrylic acid derivatives followed by acidification

  • Alkylation of protected amino acid derivatives with morpholine-containing alkylating agents

  • Ring-opening reactions of appropriate lactones with morpholine

These alternative routes can offer advantages in terms of yield, stereoselectivity, or starting material availability depending on the specific requirements of the synthesis.

Influence of Reaction Conditions

Research has shown that the reaction conditions significantly impact the yield and purity of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride:

ParameterOptimal ConditionEffect on Synthesis
TemperatureControlled temperatures (typically 60-80°C)Minimizes side reactions
SolventPolar aprotic solvents (DMF, acetonitrile)Enhances nucleophilic substitution
Reaction Time4-8 hoursEnsures complete conversion
pH ControlSlightly basic conditions for substitution; acidic for salt formationOptimizes each step of the reaction

Careful control of these parameters is essential for achieving high yields and minimizing impurities in the final product.

Characterization Techniques

Multiple analytical methods are employed to confirm the structure, purity, and properties of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. Characteristic peaks for 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride include:

  • ¹H NMR signals for the methyl group, methylene protons adjacent to the morpholine, and the morpholine ring protons

  • ¹³C NMR signals for the carboxylic acid carbon, the methyl carbon, and the carbons of the morpholine ring

Other spectroscopic methods like Infrared (IR) spectroscopy can identify functional groups, with characteristic bands for the carboxylic acid (1700-1725 cm⁻¹) and C-N stretching of the morpholine (1200-1350 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. Typical HPLC conditions include:

ParameterTypical Conditions
ColumnC18 reverse phase
Mobile PhaseWater/Acetonitrile gradient with 0.1% TFA or phosphate buffer
DetectionUV (210-220 nm)
Flow Rate1.0 mL/min
Retention TimeVariable depending on exact conditions

These methods allow for quantitative determination of the compound's purity and can detect potential impurities or degradation products.

CompoundKey Structural DifferenceNotable Property Difference
3-(Morpholin-4-yl)propanoic acid hydrochlorideLacks methyl groupDifferent spatial arrangement affects binding properties
2-(Morpholin-4-yl)propanoic acid hydrochlorideMorpholine attached at C2 instead of C3Altered bioavailability and receptor specificity
2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochlorideGeminal dimethyl arrangementEnhanced metabolic stability

These structural variations can significantly impact the pharmacological profile, including bioavailability, receptor binding affinity, and metabolic stability .

Research Findings and Future Directions

Current research on 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride continues to expand our understanding of its properties and potential applications.

Recent Developments

Recent studies have focused on:

  • Exploring the compound's role as a building block in the synthesis of more complex bioactive molecules

  • Investigating potential neuroprotective properties through in vitro and preliminary in vivo studies

  • Developing improved synthetic routes to enhance yield and stereoselectivity

  • Examining structure-activity relationships to optimize desired pharmacological properties

Structure-Activity Relationship

Research into the structure-activity relationship of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride and its derivatives has revealed:

  • The methyl group at the C2 position contributes to the compound's metabolic stability

  • The morpholine ring provides favorable pharmacokinetic properties, including enhanced water solubility

  • The carboxylic acid group allows for additional functionalization, expanding the range of potential derivatives

  • The hydrochloride salt form improves solubility in physiological media compared to the free base

Future Research Directions

Several promising avenues for future research include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Further exploration of the compound's potential in neuropharmacology

  • Investigation of novel derivatives with enhanced pharmacological properties

  • Expansion of applications beyond pharmaceuticals, potentially into materials science or catalysis

  • Detailed mechanistic studies to better understand the compound's interactions with biological targets

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